4-Phenoxy-2-phenylbutanoic acid

Descripción general

Descripción

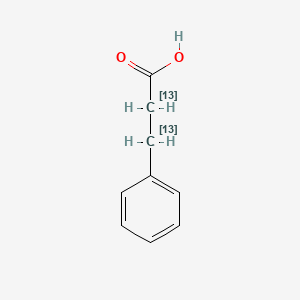

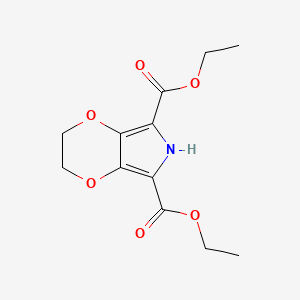

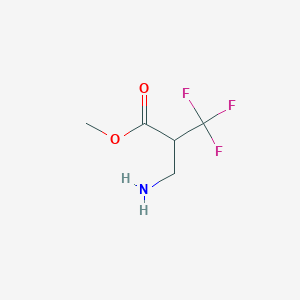

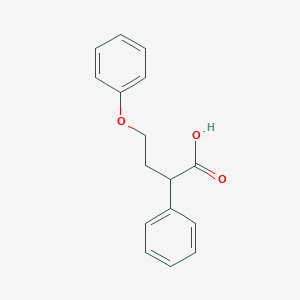

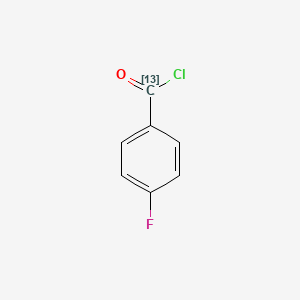

4-Phenoxy-2-phenylbutanoic acid is a complex organic compound . It is a derivative of phenoxy acetic acid, which is often known to be a monocarboxylic acid . The structure of phenoxy acetic acid derivatives contains anisole in which acetic acid or its derivatives are linked to the methane group .

Molecular Structure Analysis

The molecular structure of 4-Phenoxy-2-phenylbutanoic acid is complex and includes various functional groups . Spectroscopic studies, such as FT-IR, FT-Raman, and NMR methods, are often used to determine the functional groups present in the compound .Chemical Reactions Analysis

The chemical reactions involving 4-Phenoxy-2-phenylbutanoic acid are complex and can involve inter- and intramolecular charge transfer . The reactive areas of the molecule can be studied quantitatively and qualitatively by Fukui function analysis and molecular electrostatic potential diagram, respectively .Physical And Chemical Properties Analysis

4-Phenoxy-2-phenylbutanoic acid has several physical and chemical properties. It has a specific density, boiling point, vapor pressure, and other properties . It is also hygroscopic .Aplicaciones Científicas De Investigación

Kinetics and Mechanism of Thermal Gas-Phase Elimination

A study by Al-Awadi et al. (2005) explored the pyrolysis of β-substituted carboxylic acids, including compounds similar to 4-Phenoxy-2-phenylbutanoic acid. Their findings contribute to understanding the kinetics and mechanisms of thermal gas-phase elimination in these types of acids (Al-Awadi et al., 2005).

Asymmetric Hydrogenation of Enolic Acids

Zhu et al. (2010) reported the direct asymmetric hydrogenation of enolic acids, producing hydroxy acids akin to 4-Phenoxy-2-phenylbutanoic acid. This process is crucial for synthesizing intermediates for ACE inhibitors (Zhu et al., 2010).

X-ray Structure Determination of Amino Acids

Nakamura et al. (1976) conducted X-ray crystallographic analysis of amino acids, including ones structurally related to 4-Phenoxy-2-phenylbutanoic acid. Their work aids in understanding the structural details of such compounds (Nakamura et al., 1976).

Quantum Computational and Spectroscopic Studies

Raajaraman et al. (2019) performed quantum computational and spectroscopic studies on 2-Phenylbutanoic acid and its derivatives. Their research provides insights into the molecular properties of compounds similar to 4-Phenoxy-2-phenylbutanoic acid (Raajaraman et al., 2019).

Molecular Docking and Vibrational Spectra Analysis

Charanya et al. (2020) conducted a study on 4-amino-3-phenylbutanoic acid, examining its molecular structure and vibrational spectra. This research is relevant for understanding the physical and chemical properties of similar compounds (Charanya et al., 2020).

Deracemisation of Hydroxy Esters

Chadha and Baskar (2002) explored the biocatalytic deracemisation of hydroxy esters, including those related to 4-Phenoxy-2-phenylbutanoic acid. This process is significant for producing enantiomerically pure compounds (Chadha & Baskar, 2002).

Enzyme-Catalyzed Asymmetric Synthesis

Bradshaw et al. (1991) described enzymatic procedures for synthesizing compounds structurally similar to 4-Phenoxy-2-phenylbutanoic acid. Their work contributes to the field of biocatalysis and synthesis of bioactive molecules (Bradshaw et al., 1991).

Stereochemical Studies of Cyclohexenone

Otani and Yamada (1973) conducted stereochemical studies correlating to compounds like 4-Phenoxy-2-phenylbutanoic acid. Understanding the stereochemistry of such molecules is essential in synthetic chemistry (Otani & Yamada, 1973).

Safety and Hazards

Direcciones Futuras

Phenoxy acetic acid derivatives, such as 4-Phenoxy-2-phenylbutanoic acid, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research may focus on developing new synthesis methods and exploring their potential biological activities .

Mecanismo De Acción

Target of Action

4-Phenoxy-2-phenylbutanoic acid is a derivative of phenylbutyric acid . Phenylbutyric acid is a fatty acid that demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . It is used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders .

Mode of Action

It is suggested that phenylbutyric acid can act as an ammonia scavenger, chemical chaperone, and histone deacetylase inhibitor .

Biochemical Pathways

It is known that phenylbutyric acid is a derivative of butyric acid naturally produced by colonic bacteria fermentation . The shikimate pathway for the biosynthesis of phenolic acids could be involved .

Pharmacokinetics

It is known that direct reductive amination of prochiral 2-oxo-4-phenylbutyric acid (2-opba) catalyzed by phenylalanine dehydrogenase (phedh) is highly attractive in the synthesis of the pharmaceutical chiral building block l-homophenylalanine (l-hpa) given that its sole expense is ammonia and that water is the only byproduct .

Result of Action

It is known that phenylbutyric acid demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Phenoxy-2-phenylbutanoic acid. For instance, inappropriate storage and application practices may lead to the wide dispersal of phenoxy herbicides, including 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA (4-chloro-2-methylphenoxyacetic acid), and their metabolites throughout the environment .

Propiedades

IUPAC Name |

4-phenoxy-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-16(18)15(13-7-3-1-4-8-13)11-12-19-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVMNLAPQHTGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCOC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587608 | |

| Record name | 4-Phenoxy-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxy-2-phenylbutanoic acid | |

CAS RN |

854624-09-2 | |

| Record name | 4-Phenoxy-2-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,5-Dideuterio-3-deuteriooxy-2,4-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylbenzene](/img/structure/B1612495.png)